molecular formula C17H24N2O3 B8719570 1,1-Dimethylethyl 3-[(phenylamino)carbonyl]-1-piperidinecarboxylate

1,1-Dimethylethyl 3-[(phenylamino)carbonyl]-1-piperidinecarboxylate

Cat. No. B8719570
M. Wt: 304.4 g/mol
InChI Key: SFONCSRRVMNMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylethyl 3-[(phenylamino)carbonyl]-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Dimethylethyl 3-[(phenylamino)carbonyl]-1-piperidinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dimethylethyl 3-[(phenylamino)carbonyl]-1-piperidinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,1-Dimethylethyl 3-[(phenylamino)carbonyl]-1-piperidinecarboxylate

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 3-(phenylcarbamoyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-7-8-13(12-19)15(20)18-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,18,20)

InChI Key

SFONCSRRVMNMHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-t-butoxycarbonyl-3-piperidinecarboxylic acid (458 mg, 2.00 mmol), sodium hydride (88 mg, 2.20 mmol, 60% oil suspension), oxalyl chloride (0.22 ml, 2.50 mmol) and catalytic amount of dimethylformamide (0.20 ml) in dichloromethane (16 ml) was stirred at 0° C. After stirring for 30 min, aniline (0.20 ml, 2.20 mmol) which was treated with n-butyl lithium (1.45 ml, 2.30 mmol, 1.59 M in hexane) in tetrahydrofuran (4 ml) was added to the reaction mixture at 0° C. After additional 30 min, saturated ammonium chloride was added and the whole reaction mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and evaporated in vacuo. Purification of the residue by silica gel column chromatography (hexane-ethyl acetate) gave 1-t-butoxycarbonylpiperidine-3-carboxanilide (437 mg, 71%).
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-Boc-nipecotic acid 33 (102 mg, 0.445 mmol) and aniline (41 μL, 1.0 eq.) in 2 mL of dry CH2Cl2 was added DCC-resin (430 mg). The reaction mixture was shaken at room temperature overnight. Filtration and removal of the solvent gave oily crude product, which was purified by flash column chromatography (silica gel, hexane:ethyl acetate) to afford 1-Boc-piperidine-3-carboxylic acid phenyl amide 34 as a colorless oil (120 mg, 89%).
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
41 μL
Type
reactant
Reaction Step One
Name
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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